molecular formula C15H23NO2S B8481840 tert-Butyl [4-(4-sulfanylphenyl)butyl]carbamate CAS No. 876131-26-9

tert-Butyl [4-(4-sulfanylphenyl)butyl]carbamate

Cat. No. B8481840
CAS RN: 876131-26-9
M. Wt: 281.4 g/mol
InChI Key: KVUNGTSTQWRLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl [4-(4-sulfanylphenyl)butyl]carbamate is a useful research compound. Its molecular formula is C15H23NO2S and its molecular weight is 281.4 g/mol. The purity is usually 95%.
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properties

CAS RN

876131-26-9

Product Name

tert-Butyl [4-(4-sulfanylphenyl)butyl]carbamate

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

IUPAC Name

tert-butyl N-[4-(4-sulfanylphenyl)butyl]carbamate

InChI

InChI=1S/C15H23NO2S/c1-15(2,3)18-14(17)16-11-5-4-6-12-7-9-13(19)10-8-12/h7-10,19H,4-6,11H2,1-3H3,(H,16,17)

InChI Key

KVUNGTSTQWRLIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC1=CC=C(C=C1)S

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-tert-Butoxycarbonyl-4-[4-(dimethylcarbamoylthio)phenyl]butylamine 37 (0.35 g, 1.02 mmol) was dissolved in MeOH (8 mL). KOH (0.19 g, 3.4 mmol) dissolved in water (2 ml) was added. The mixture was stirred under reflux for 6 h and cooled to room temperature. The solvent was removed under reduced pressure. The residue was dissolved in water and acidified with 5% aqueous HCl to pH ˜5. The solvent was removed again under reduced pressure and the residue was purified by flash chromatography over silica gel (hexane/ethyl acetate, 3:1, v/v) to give the desired thiophenol 38 (0.13 g, 45%) as a clear oil. 1H NMR (300 MHz, CDCl3) δ 1.43 (s, 9H), 1.49 (m, 2H) 1.59 (m, 2H), 2.57 (t, 2H), 3.12 (m, 2H), 3.38 (s, 1H), 4.47 (br s, 1H), 7.04 (d, 2H), 7.19 (d, 2H).
Name
N-tert-Butoxycarbonyl-4-[4-(dimethylcarbamoylthio)phenyl]butylamine
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.19 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
45%

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